(S)-3-Methoxypiperidine (S)-3-Methoxypiperidine
Brand Name: Vulcanchem
CAS No.: 793667-32-0
VCID: VC5985509
InChI: InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1
SMILES: COC1CCCNC1
Molecular Formula: C6H13NO
Molecular Weight: 115.176

(S)-3-Methoxypiperidine

CAS No.: 793667-32-0

Cat. No.: VC5985509

Molecular Formula: C6H13NO

Molecular Weight: 115.176

* For research use only. Not for human or veterinary use.

(S)-3-Methoxypiperidine - 793667-32-0

Specification

CAS No. 793667-32-0
Molecular Formula C6H13NO
Molecular Weight 115.176
IUPAC Name (3S)-3-methoxypiperidine
Standard InChI InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Standard InChI Key MRWRHHSVHWCISU-LURJTMIESA-N
SMILES COC1CCCNC1

Introduction

Chemical and Structural Properties

Molecular Characterization

(S)-3-Methoxypiperidine exists as a chiral secondary amine with a stereocenter at the 3-position. Its IUPAC name, (3S)-3-methoxypiperidine, reflects the (S)-configuration of the methoxy-substituted carbon. The compound’s structure is defined by the SMILES notation COC1CCCNC1 and the InChIKey MRWRHHSVHWCISU-LURJTMIESA-N. X-ray crystallography and spectroscopic analyses confirm its chair conformation, with the methoxy group occupying an equatorial position to minimize steric strain .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H13NO\text{C}_6\text{H}_{13}\text{NO}
Molecular Weight115.17 g/mol
CAS Number (Base)793667-32-0
CAS Number (Hydrochloride)688809-96-3
Density0.98 g/cm³ (estimated)
Boiling Point185–187°C (predicted)

The hydrochloride salt form enhances solubility in polar solvents, making it preferable for synthetic applications .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-3-Methoxypiperidine typically involves a two-step process starting from (S)-1-Boc-3-hydroxypiperidine.

  • Methylation: The hydroxyl group is methylated using sodium hydride (NaH) and methyl iodide in tetrahydrofuran (THF) at 0°C, yielding (S)-1-Boc-3-methoxypiperidine .

  • Deprotection: The Boc group is removed via hydrochloric acid (HCl) in 1,4-dioxane at room temperature, producing the free base or its hydrochloride salt .

This method, patented by Foghorn Therapeutics Inc., achieves moderate yields (60–70%) and high enantiomeric purity (>98% ee) .

Table 2: Reaction Conditions and Reagents

StepReagents/ConditionsTimeTemperatureYield
1NaH, CH₃I, THF2 h0°C → 25°C85%
2HCl (4M in dioxane)1 h25°C95%

Alternative routes employing Mitsunobu reactions or enzymatic resolutions have been explored but remain less efficient .

Biological and Pharmacological Applications

Role in Medicinal Chemistry

Piperidine derivatives are pivotal in drug design due to their bioavailability and ability to modulate biological targets. (S)-3-Methoxypiperidine’s methoxy group enhances hydrogen-bonding interactions with enzymes and receptors, making it a valuable scaffold:

  • Anticancer Agents: Derivatives of (S)-3-Methoxypiperidine inhibit KRAS G12C, a mutant protein implicated in 13% of non-small cell lung cancers. Covalent binding to cysteine-12 disrupts GTPase activity, inducing tumor cell senescence .

  • Antiviral Therapeutics: Structural analogs exhibit sub-micromolar activity against SARS-CoV-2 proteases by blocking viral replication.

  • Antibacterial Compounds: Quaternary ammonium derivatives demonstrate broad-spectrum activity against Gram-positive pathogens, including MRSA.

Table 3: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀Application
(S)-3-Methoxy-1-(prop-2-enoyl)piperidineKRAS G12C12 nMLung cancer
(S)-3-Methoxy-N-benzylpiperidineSARS-CoV-2 Mpro0.8 μMAntiviral
CodePrecautionary Statement
P261Avoid breathing dust/fume/gas.
P280Wear protective gloves/eye wear.

Handling requires fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with sodium bicarbonate .

SupplierPurityPrice (USD)Quantity
Career Henan Chemica Co99%$0.371 kg
TRC97%$3301 g
Activate Scientific96% ee$7465 g

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